3-Bromo-4-butoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-butoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXYHURWFRBYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 4 Butoxybenzaldehyde
Precursor Synthesis and Regioselective Functionalization Approaches
The synthesis of 3-Bromo-4-butoxybenzaldehyde hinges on the strategic and controlled introduction of the bromo and butoxy substituents onto the benzaldehyde (B42025) scaffold. The order of these introductions defines the primary synthetic routes. Key precursors include 3-Bromo-4-hydroxybenzaldehyde (B1265673) nih.gov and 4-Butoxybenzaldehyde (B1265825) nih.gov, each requiring a different regioselective functionalization strategy.
A common and direct route to this compound involves the O-alkylation of 3-Bromo-4-hydroxybenzaldehyde. This method leverages the nucleophilicity of the phenoxide ion generated from the hydroxyl group.
The most prominent method for introducing the butoxy group at the C4 position is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group of 3-Bromo-4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile. youtube.com This phenoxide subsequently attacks an electrophilic butyl-containing reagent, such as an alkyl halide, in an SN2 reaction to form the desired ether linkage. organicchemistrytutor.com
The synthesis of the precursor, 3-Bromo-4-hydroxybenzaldehyde, can be achieved by the oxybromination of 4-hydroxybenzaldehyde (B117250). One documented procedure involves reacting 4-hydroxybenzaldehyde with hydrogen peroxide and bromine in dichloromethane (B109758) at 0°C, yielding 3-Bromo-4-hydroxybenzaldehyde in 73% yield. rsc.org
| Reaction | Reactant | Reagents | Solvent | Conditions | Product | Yield | Ref |
| Precursor Synthesis | 4-Hydroxybenzaldehyde | H₂O₂, Br₂ | CH₂Cl₂ | 0°C, 8h | 3-Bromo-4-hydroxybenzaldehyde | 73% | rsc.org |
| O-Alkylation | 3-Bromo-4-hydroxybenzaldehyde | Butyl halide, Base | Various | Various | This compound | - | masterorganicchemistry.comorganicchemistrytutor.com |
The efficiency of the Williamson ether synthesis can be influenced by the choice of alkylating agent, base, solvent, and the use of catalysts.
Alkylating Agents: 1-Bromobutane and 1-iodobutane (B1219991) are common choices. Alkyl iodides are generally more reactive than bromides but can be more expensive. libretexts.org
Bases: A variety of bases can be used to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). The choice of base can affect reaction time and yield. youtube.com
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetone, and acetonitrile (B52724) are frequently employed as they can dissolve the ionic phenoxide intermediate and promote the SN2 mechanism. masterorganicchemistry.com
Phase-Transfer Catalysis (PTC): To facilitate the reaction in a two-phase system (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst is often used. researchgate.netmdpi.com Catalysts like tetrabutylammonium (B224687) bromide (TBAB) transport the phenoxide ion from the aqueous phase to the organic phase where it can react with the alkyl halide. nih.gov This technique can improve reaction rates and yields under mild conditions, making the process more efficient and environmentally friendly. acsgcipr.org
| Alkylating Agent | Base | Solvent System | Catalyst | Conditions | Ref |
| Alkyl Halides (e.g., 1-Bromobutane) | K₂CO₃, NaOH | DMF, Acetone | None | Heating | youtube.com |
| Alkyl Halides | Aq. NaOH | Toluene, etc. | TBAB, Aliquat 336 | Mild (e.g., RT to 40°C) | nih.govacsgcipr.org |
An alternative synthetic strategy involves introducing the bromine atom onto a pre-existing 4-butoxybenzaldehyde molecule. This approach relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity.
The direct bromination of 4-butoxybenzaldehyde is a classic example of electrophilic aromatic substitution. nih.govopenstax.org The butoxy group (-OC₄H₉) is an ortho-, para-directing and activating group. Since the para position is occupied by the formyl group (-CHO), the incoming electrophile (Br⁺) is directed to the positions ortho to the butoxy group (C3 and C5). The formyl group is a meta-directing and deactivating group. The powerful activating effect of the alkoxy group typically overrides the deactivating effect of the aldehyde, leading to substitution at the C3 position. rsc.org
The reaction is generally carried out using molecular bromine (Br₂) as the brominating agent, often in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) to polarize the Br-Br bond and generate a more potent electrophile. openstax.org Solvents such as glacial acetic acid or chlorinated hydrocarbons are commonly used. google.comgoogle.com
| Reactant | Brominating Agent | Catalyst / Conditions | Solvent | Product | Ref |
| 4-Butoxybenzaldehyde | Br₂ | FeBr₃ (catalyst) | CH₂Cl₂, CCl₄ | This compound | openstax.org |
| 4-Butoxybenzaldehyde | Br₂ | HBr/H₂O₂ | Dichloroethane | This compound | google.com |
| 4-Butoxybenzaldehyde | NBS (N-Bromosuccinimide) | Silica gel | Various | This compound | nih.gov |
To achieve higher yields and avoid the formation of undesired by-products, such as the 3,5-dibromo derivative, multi-step synthetic sequences can be employed. libretexts.org One such strategy involves protecting the aldehyde group of a precursor before carrying out the bromination.
A documented method uses p-hydroxybenzaldehyde as the starting material. The aldehyde functionality is first protected by converting it to an acetal (B89532), for example, p-hydroxybenzyl acetal. This protected compound is then brominated. The protection prevents potential side reactions and can improve the regioselectivity of the bromination, leading primarily to the mono-brominated product. Following the bromination step, the acetal is hydrolyzed under acidic conditions to regenerate the aldehyde group, yielding the 3-Bromo-4-hydroxybenzaldehyde precursor. guidechem.com This precursor can then be alkylated with a butyl halide as described in section 2.1.1.1 to furnish the final product. This multi-step approach, while longer, offers greater control over the reaction and can result in a purer final product. guidechem.comtrine.edu
Bromination Methodologies for Specific Aromatic Positions
Functional Group Interconversions Leading to the Aldehyde Moiety
The introduction of the aldehyde moiety at the benzylic position is a key step in the synthesis of this compound. This is typically accomplished by either the oxidation of a precursor alcohol or methyl group or the partial reduction of a carboxylic acid derivative.
A common and direct route to this compound involves the oxidation of the corresponding benzyl (B1604629) alcohol, 3-bromo-4-butoxybenzyl alcohol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents have been developed for this purpose, each with its own set of advantages regarding selectivity, reaction conditions, and functional group tolerance. nih.gov
Another potential precursor is 3-bromo-4-butoxytoluene. The selective oxidation of the benzylic methyl group to an aldehyde is a more challenging transformation, often requiring specific catalysts to control the extent of oxidation. Harsh oxidizing agents like potassium permanganate (B83412) (KMnO4) typically lead to the formation of the corresponding benzoic acid. masterorganicchemistry.com However, more controlled methods have been developed. For instance, the use of o-iodoxybenzoic acid (IBX) or catalyst systems like TEMPO with a co-oxidant such as sodium hypochlorite (B82951) (NaClO) can provide the desired aldehyde in good yields. organic-chemistry.org
Table 1: Selected Methods for Benzylic Oxidation
| Precursor | Oxidizing System | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 3-Bromo-4-butoxybenzyl alcohol | Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | This compound |
| 3-Bromo-4-butoxybenzyl alcohol | Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | This compound |
| 3-Bromo-4-butoxytoluene | TEMPO/NaClO | Biphasic (DCM/Water) | Room Temperature, Phase-transfer catalyst | This compound |
| 3-Bromo-4-butoxytoluene | N-Bromosuccinimide (NBS), light, then hydrolysis | Carbon tetrachloride (CCl4) | Reflux, then aqueous workup | This compound |
An alternative synthetic strategy involves the partial reduction of a carboxylic acid derivative, such as 3-bromo-4-butoxybenzoic acid. The direct reduction of a carboxylic acid to an aldehyde is a delicate process, as many reducing agents will proceed to the corresponding primary alcohol. To achieve the desired aldehyde, the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride or an ester.
The resulting acid chloride can then be subjected to a Rosenmund reduction, using hydrogen gas and a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur). Alternatively, reaction with a mild hydride source, such as lithium tri-tert-butoxyaluminum hydride, can also yield the aldehyde. For esters, the DIBAL-H (diisobutylaluminium hydride) reduction at low temperatures is a highly effective method for obtaining the aldehyde.
While direct reduction of carboxylic acids to alcohols is more common, for instance using a sodium borohydride-bromine system, achieving a clean stop at the aldehyde stage from the acid itself is less straightforward but can be accomplished under carefully controlled conditions with specific reagents. researchgate.netsci-hub.se
Table 2: Reduction Methods for Carboxylic Acid Derivatives
| Starting Material | Intermediate | Reducing Agent/Method | Typical Conditions | Product |
|---|---|---|---|---|
| 3-Bromo-4-butoxybenzoic acid | 3-Bromo-4-butoxybenzoyl chloride | H₂, Pd/BaSO₄, quinoline-sulfur | Toluene, Reflux | This compound |
| 3-Bromo-4-butoxybenzoic acid | Methyl 3-bromo-4-butoxybenzoate | DIBAL-H | Toluene or THF, -78 °C | This compound |
| 3-Bromo-4-butoxybenzoic acid | - | Borane-dimethyl sulfide (B99878) complex, then pyridinium chlorochromate (PCC) oxidation | THF, then DCM | This compound |
Process Optimization and Scalability Considerations for this compound Synthesis
For the industrial production of this compound, the optimization of the synthetic process is crucial to ensure high yield, purity, cost-effectiveness, and environmental sustainability. Key areas of focus include the evaluation of catalyst systems, solvent effects, and the control of selectivity.
The choice of catalyst and solvent can significantly impact the reaction rate, yield, and selectivity. In the case of benzylic oxidation, heterogeneous catalysts are often preferred for large-scale operations due to their ease of separation and recyclability. For instance, permanganate supported on active manganese dioxide has been shown to be effective for the oxidation of arenes under heterogeneous or solvent-free conditions. organic-chemistry.org The use of environmentally benign solvents or even water as a reaction medium, often in conjunction with phase-transfer catalysts, is a growing trend in green chemistry and can be applied to the synthesis of this compound.
In reactions involving bromination, such as the potential synthesis from 4-butoxybenzaldehyde, the catalyst plays a critical role in directing the position of the incoming bromine atom. Lewis acids like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly used to polarize the bromine molecule and facilitate electrophilic aromatic substitution. The solvent can also influence the reactivity and selectivity; for example, polar aprotic solvents may be employed.
Chemo- and regioselectivity are major considerations in the synthesis of a multifunctional molecule like this compound.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, when reducing 3-bromo-4-butoxybenzoic acid, the reducing agent must be chosen carefully to selectively reduce the carboxylic acid to an aldehyde without affecting the bromo or butoxy groups. Sodium borohydride (B1222165), for example, is generally chemoselective for aldehydes and ketones over esters and is unreactive towards the aryl halide and ether functionalities. sci-hub.se
Regioselectivity is crucial when introducing the bromine atom onto the 4-butoxybenzaldehyde scaffold. The butoxy group is an ortho-, para-directing group due to its electron-donating nature. Since the para position is already occupied by the aldehyde group, the incoming electrophile (bromine) would be directed to the ortho positions. The existing aldehyde group is a deactivating, meta-directing group. Therefore, the regiochemical outcome of the bromination is a result of the combined directing effects of the butoxy and aldehyde groups, with the strongly activating butoxy group typically dominating the directing effect. Careful control of reaction conditions, such as temperature and the choice of brominating agent and catalyst, is necessary to achieve the desired 3-bromo isomer as the major product.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Butoxybenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-Bromo-4-butoxybenzaldehyde, offering precise information about the hydrogen and carbon frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The aromatic region displays a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The aldehyde proton appears as a singlet at approximately 9.8 ppm due to the deshielding effect of the carbonyl group. The proton on the carbon adjacent to the bromine atom (H-2) is expected to resonate as a doublet, while the proton between the butoxy and aldehyde groups (H-5) would appear as a doublet of doublets. The proton ortho to the butoxy group (H-6) should also present as a doublet.
The butoxy side chain is characterized by four distinct signals. The methylene (B1212753) protons attached to the ether oxygen (-OCH₂-) typically appear around 4.1 ppm as a triplet. The adjacent methylene protons (-CH₂-) resonate further upfield, followed by the next methylene group, and finally, the terminal methyl group (-CH₃) appears as a triplet around 0.9-1.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | ~9.8 | Singlet (s) | N/A |
| Ar-H2 | ~7.9 | Doublet (d) | ~2.0 |
| Ar-H5 | ~7.7 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 |
| Ar-H6 | ~7.0 | Doublet (d) | ~8.5 |
| -OCH₂- | ~4.1 | Triplet (t) | ~6.5 |
| -OCH₂CH₂- | ~1.8 | Multiplet (m) | - |
| -CH₂CH₃ | ~1.5 | Multiplet (m) | - |
| -CH₃ | ~1.0 | Triplet (t) | ~7.4 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield around 190 ppm. The aromatic carbons show distinct signals based on their substituents. The carbon atom bonded to the bromine (C-3) and the carbon bonded to the butoxy group (C-4) are readily identifiable, as are the other aromatic carbons. The four unique carbon signals of the butoxy group are observed in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | ~190 |
| Ar-C4 (-O) | ~160 |
| Ar-C1 (-CHO) | ~132 |
| Ar-C5 | ~130 |
| Ar-C2 | ~128 |
| Ar-C6 | ~112 |
| Ar-C3 (-Br) | ~111 |
| -OCH₂- | ~69 |
| -OCH₂CH₂- | ~31 |
| -CH₂CH₃ | ~19 |
| -CH₃ | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unequivocally assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would show cross-peaks between adjacent protons in the butoxy chain and between neighboring aromatic protons (H-5 and H-6), confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu This technique is crucial for assigning each carbon signal to its attached proton, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. princeton.edu This is vital for piecing together the molecular fragments. For example, correlations would be expected from the aldehyde proton to the aromatic carbons C-1, C-2, and C-6, and from the -OCH₂- protons to the aromatic carbon C-4, confirming the placement of the aldehyde and butoxy groups. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly connected through bonds. researchgate.net This can be used to confirm the substitution pattern, for instance, by observing a spatial correlation between the aldehyde proton and the aromatic proton at C-2.
Vibrational Spectroscopy for Functional Group Identification and Confirmation
Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1680-1700 cm⁻¹. The presence of the butoxy group is confirmed by C-O-C stretching vibrations, typically observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range, while aromatic C-H stretching is found just above 3000 cm⁻¹. The C-Br stretch is typically observed at lower wavenumbers, often in the 500-600 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |
| Aldehyde C-H Stretch | 2850-2800 and 2750-2700 | Weak (often two bands) |
| Aldehyde C=O Stretch | 1700-1680 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1050 | Medium |
| C-Br Stretch | 600-500 | Medium-Strong |
Raman Spectroscopy Applications
Raman spectroscopy serves as a complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric molecular vibrations. bruker.com For this compound, Raman spectroscopy could be applied to:
Confirm Aromatic Ring Structure : The symmetric "ring-breathing" mode of the benzene ring gives a strong, sharp signal in the Raman spectrum, providing clear evidence of the aromatic core.
Analyze the Carbon Skeleton : The C-C stretching vibrations of the aliphatic butoxy chain and the aromatic ring are readily observable.
Non-destructive Analysis : As a non-contact and non-destructive technique, Raman is suitable for analyzing samples without extensive preparation, including in solid or liquid form. bruker.com
Microscale Analysis : When coupled with a microscope, Raman spectroscopy can provide chemical information on a microscopic scale, which is useful for quality control and purity analysis of crystalline samples. bruker.com
Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation
Mass spectrometry serves as a cornerstone for confirming the molecular weight and elemental composition of this compound and for understanding its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. For this compound (C11H13BrO2), HRMS can distinguish its exact mass from other molecules with the same nominal mass. This technique is crucial for verifying the successful synthesis of the target molecule and for identifying it in complex mixtures with a high degree of confidence. The precise mass measurement helps to eliminate alternative molecular formulas, thereby confirming the presence of bromine, the butoxy group, and the benzaldehyde (B42025) core.
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. nih.govnih.gov In the analysis of this compound, GC separates the compound from impurities based on its volatility and interaction with the column's stationary phase. The subsequent mass spectrometry analysis provides a mass spectrum, which serves as a molecular fingerprint.
The electron ionization (EI) mass spectrum of related compounds, such as 4-butoxybenzaldehyde (B1265825), shows characteristic fragmentation patterns. nih.gov For this compound, one would expect to observe a molecular ion peak [M]+• corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the butyl group (C4H9•) or butoxy radical (•OC4H9), and the characteristic cleavage of the aldehyde group (loss of •CHO or CO). The isotopic pattern of the bromine atom (approximately equal abundance of 79Br and 81Br) would result in distinctive M and M+2 peaks, providing definitive evidence of its presence. For instance, the mass spectrum of 3-bromo-4,5-dihydroxybenzaldehyde shows prominent molecular ion peaks at m/z 215 and 217, corresponding to the bromine isotopes. massbank.eu
Table 1: Predicted Key Fragments in the GC-MS Analysis of this compound
| Fragment | Description | Predicted m/z |
|---|---|---|
| [C11H13BrO2]+• | Molecular Ion | 256/258 |
| [C7H4BrO2]+ | Loss of Butyl radical (•C4H9) | 199/201 |
| [C10H10BrO]+ | Loss of Formyl radical (•CHO) followed by rearrangement | 227/229 |
Note: The table contains predicted values based on common fragmentation patterns of similar molecules.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique typically used for the analysis of large, non-volatile biomolecules like proteins and peptides. tcichemicals.com For small molecules such as this compound, MALDI-TOF MS is less commonly employed than techniques like GC-MS or LC-MS. However, it can be utilized in specific applications, particularly when analyzing samples that are difficult to volatilize or ionize by other methods. The choice of an appropriate matrix, which absorbs the laser energy and facilitates the ionization of the analyte, is critical for successful analysis. tcichemicals.com
X-ray Crystallography for Solid-State Structure and Supramolecular Assembly Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, angles, and the nature of intermolecular interactions that govern the crystal packing.
Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. researchgate.netresearcher.life By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to calculate the exact positions of each atom in the crystal lattice. This analysis yields crucial data on bond lengths (e.g., C-C, C-O, C-Br, C=O) and bond angles, which can confirm the expected geometry and reveal any structural strain or unusual conformations. sbq.org.br For instance, the planarity of the benzene ring and the orientation of the aldehyde and butoxy substituents relative to the ring can be precisely determined. researchgate.net
Table 2: Representative Bond Lengths and Angles from Similar Crystal Structures
| Bond/Angle | Type | Typical Value (Å or °) |
|---|---|---|
| C-Br | Bond Length | ~1.90 Å |
| C-O (ether) | Bond Length | ~1.37 Å |
| C=O (aldehyde) | Bond Length | ~1.21 Å |
| C-C (aromatic) | Bond Length | ~1.39 Å |
| O-C-C | Bond Angle | ~120° |
| C-C-Br | Bond Angle | ~120° |
Note: These are typical values observed in related brominated and alkoxy-substituted benzaldehyde crystal structures and serve as expected reference points.
The arrangement of molecules in the crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. researchgate.net For this compound, several types of interactions are anticipated to play a role in stabilizing the supramolecular assembly.
C-H...O Hydrogen Bonds: Weak hydrogen bonds can form between the aldehydic hydrogen or aromatic C-H groups and the oxygen atoms of the aldehyde or butoxy groups of neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, are significant in directing the crystal packing.
π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions. rsc.org These interactions can be either face-to-face or offset, and their geometry (e.g., centroid-centroid distance) is a key feature of the crystal structure. researchgate.net
Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. researchgate.netchemrxiv.org It possesses an electrophilic region (a σ-hole) on the outermost portion of its surface, which can interact favorably with a nucleophilic region on an adjacent molecule, such as an oxygen atom. chemrxiv.org Additionally, Br···Br interactions can occur, which are shorter than the sum of the van der Waals radii and contribute to the stability of the crystal lattice. mdpi.com
Polymorphism and Solid-State Structural Variability
A thorough review of available scientific literature and crystallographic databases reveals a significant gap in the documented solid-state chemistry of this compound. To date, there are no published studies specifically investigating the polymorphism or detailing the single-crystal X-ray diffraction analysis of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties.
While the crystal structures of related benzaldehyde derivatives have been reported, providing insights into the typical packing motifs and intermolecular interactions within this class of compounds, such data cannot be directly extrapolated to predict the solid-state behavior of this compound. The interplay of the bromo, butoxy, and aldehyde functional groups introduces a unique combination of steric and electronic factors that are expected to govern its crystal packing.
Without experimental data from techniques such as single-crystal or powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), or solid-state nuclear magnetic resonance (ssNMR) spectroscopy, a detailed discussion of its polymorphic forms, unit cell parameters, space group, and intermolecular interactions remains purely speculative.
Further research, involving the crystallization of this compound under various conditions and subsequent analysis using modern solid-state characterization techniques, is necessary to elucidate its crystal structure and explore the potential for polymorphic variability. Such studies would be invaluable for a comprehensive understanding of its material properties.
Reactivity and Advanced Chemical Transformations of 3 Bromo 4 Butoxybenzaldehyde
Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety
The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. The adjacent aromatic ring influences its reactivity.
3-Bromo-4-butoxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. The general reaction is a cornerstone in the synthesis of molecules with diverse biological activities. core.ac.uknih.gov
The aldehyde functionality of this compound is a key participant in several crucial carbon-carbon bond-forming reactions.
Aldol (B89426) Condensations: In an aldol condensation, the aldehyde reacts with an enolate ion derived from a ketone or another aldehyde. magritek.comicpms.cz This reaction, which can be catalyzed by either acid or base, results in the formation of a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. magritek.com
Knoevenagel Condensations: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a stabilized carbanion, typically derived from a compound with an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates). sigmaaldrich.com The reaction is generally base-catalyzed and leads to the formation of a new carbon-carbon double bond after spontaneous dehydration. sigmaaldrich.com
Chalcone Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. researchgate.netijarsct.co.in this compound can serve as the aldehyde component in this reaction, leading to the formation of chalcones with potential biological activities. ijarsct.co.innih.gov The reaction is typically carried out in the presence of an aqueous or alcoholic alkali base. ijarsct.co.in
Table 1: Carbon-Carbon Bond Forming Reactions Involving this compound
| Reaction Type | Reactant 2 | Catalyst | Product Type |
| Aldol Condensation | Ketone/Aldehyde with α-H | Base or Acid | α,β-Unsaturated Carbonyl |
| Knoevenagel Condensation | Active Methylene Compound | Base (e.g., amine) | Substituted Alkene |
| Chalcone Synthesis | Acetophenone | Base (e.g., NaOH, KOH) | Chalcone |
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-bromo-4-butoxybenzoic acid. gentaur.com This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) to avoid side reactions. This oxidation is a fundamental step in the synthesis of various esters, amides, and other carboxylic acid derivatives.
Selective reduction of the aldehyde group to a primary alcohol, (3-bromo-4-butoxyphenyl)methanol, can be accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose as it selectively reduces aldehydes and ketones without affecting the aryl bromide. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though they are less chemoselective. This transformation is crucial for introducing a hydroxymethyl group, which can be further functionalized.
Transformations Involving the Aryl Bromide Substituent
The bromine atom on the aromatic ring provides a reactive handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.gov This reaction is widely used to form biaryl structures and is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgmychemblog.com This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.orgnih.gov The mechanism proceeds through oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly versatile for forming C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds and is known for its high functional group tolerance. mit.eduresearchgate.netnih.gov
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This method is highly efficient for the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org It is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. libretexts.orgwikipedia.orgnih.govorganic-chemistry.org The reaction is a powerful tool for the synthesis of arylamines. organic-chemistry.org The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form an amido complex, and reductive elimination. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki | Organoboron Reagent | Pd complex, Base | C-C |
| Heck | Alkene | Pd complex, Base | C-C |
| Negishi | Organozinc Reagent | Pd or Ni complex | C-C |
| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) co-catalyst, Base | C-C (alkynyl) |
| Buchwald-Hartwig | Amine | Pd complex, Ligand, Base | C-N |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with aliphatic compounds, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. wikipedia.orgchemistrysteps.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.
For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.org
In the case of this compound, the viability of SNAr at the C3 position (bearing the bromine atom) is significantly hindered by the electronic nature and positioning of the substituents. The aldehyde group (-CHO) is a moderately strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. However, it is positioned meta to the bromine leaving group. This meta positioning prevents the aldehyde from effectively stabilizing the negative charge of the Meisenheimer intermediate via resonance, a critical factor for facilitating the SNAr pathway. masterorganicchemistry.com
Conversely, the butoxy group (-OBu) at the C4 position is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. Electron-donating groups destabilize the negatively charged intermediate, thereby strongly deactivating the ring towards nucleophilic aromatic substitution. The bromine atom itself is an electron-withdrawing group by induction but electron-donating by resonance, and it is also a deactivating group in electrophilic substitution. The interplay of these electronic effects makes the aromatic ring of this compound electron-rich enough to be generally unreactive under standard SNAr conditions.
| Substituent | Position Relative to Bromine | Electronic Effect | Influence on SNAr Reactivity |
| Aldehyde (-CHO) | meta (C1) | Electron-withdrawing (-I, -M) | Weak activation (no resonance stabilization from meta position) |
| Butoxy (-OC4H9) | para (C4) | Electron-donating (+M > -I) | Strong deactivation |
Due to this unfavorable substitution pattern, displacing the bromine of this compound with a nucleophile via a classical SNAr mechanism would require harsh reaction conditions, and yields are expected to be low. Alternative pathways, such as transition-metal-catalyzed cross-coupling reactions, are typically more efficient for achieving such transformations.
Lithiation and Grignard Reagent Formation
The conversion of the aryl bromide functionality in this compound into an organometallic species, such as an organolithium or a Grignard reagent, represents a powerful strategy for forming new carbon-carbon bonds. However, this transformation is complicated by the presence of the electrophilic aldehyde group.
Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com Similarly, organolithium reagents can be formed through halogen-metal exchange with an alkyllithium reagent (e.g., n-butyllithium). Both Grignard and organolithium reagents are potent nucleophiles and strong bases. wikipedia.org
A significant challenge in applying these reactions to this compound is the incompatibility of the aldehyde functional group. The aldehyde carbonyl is highly electrophilic and would be readily attacked by any Grignard or organolithium reagent formed, leading to self-condensation and other undesired side reactions. leah4sci.com
Aldehyde Protection Strategy
To successfully generate the Grignard or organolithium reagent, the aldehyde group must first be protected by converting it into a functional group that is unreactive towards these organometallic reagents. A common and effective strategy is the formation of an acetal (B89532). masterorganicchemistry.com This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst.
The resulting cyclic acetal is stable under the basic conditions required for Grignard reagent formation and subsequent reactions. Once the desired reaction with the Grignard reagent is complete, the aldehyde can be regenerated by acidic workup (hydrolysis of the acetal). masterorganicchemistry.com
The protected this compound derivative can then be converted to its Grignard reagent. While many Grignard preparations proceed in diethyl ether, some aryl bromides, particularly those with coordinating groups, show improved reactivity in THF. rsc.org
Synthetic Sequence for Grignard Formation and Reaction:
Protection: Reaction of this compound with ethylene glycol and a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane (B20135) derivative.
Formation: Treatment of the protected aryl bromide with magnesium turnings in dry THF to form the Grignard reagent.
Reaction: Addition of a suitable electrophile (e.g., another aldehyde, a ketone, carbon dioxide) to the Grignard reagent to form a new carbon-carbon bond.
Deprotection: Hydrolysis of the acetal protecting group with aqueous acid to restore the aldehyde functionality in the final product.
| Step | Transformation | Key Reagents | Purpose |
| 1 | Aldehyde Protection | Ethylene glycol, cat. H+ | Prevents the aldehyde from reacting with the organometallic reagent. |
| 2 | Grignard Formation | Mg0, THF | Converts the C-Br bond to a nucleophilic C-MgBr bond. |
| 3 | C-C Bond Formation | Electrophile (e.g., R2C=O) | Forms the desired new carbon-carbon bond. |
| 4 | Aldehyde Deprotection | H3O+ | Regenerates the aldehyde functional group. |
Reactivity and Functionalization of the Butoxy Chain
Ether Cleavage Reactions and Derivatives
The butoxy group in this compound is an aryl alkyl ether. While ethers are generally known for their chemical stability, the C-O bond can be cleaved under specific, typically harsh, conditions. wikipedia.org Acid-catalyzed cleavage is the most common method for this transformation. libretexts.org
The reaction with strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), is an effective method for cleaving aryl alkyl ethers. libretexts.org The mechanism involves the initial protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the carbon atom of the alkyl group in an SN2 displacement. libretexts.org
For aryl alkyl ethers like this compound, the nucleophilic attack occurs exclusively at the alkyl carbon (the butyl group) and not at the aromatic carbon. This is because the C(sp²)-O bond is significantly stronger than the C(sp³)-O bond, and nucleophilic attack on an sp²-hybridized carbon is sterically and electronically disfavored in this context. libretexts.org
The cleavage of this compound with a reagent like HBr would therefore yield two primary products: 3-bromo-4-hydroxybenzaldehyde (B1265673) and a C4-halide, such as 1-bromobutane. If an excess of the hydrohalic acid is used, any alcohol formed as an intermediate will be converted to the corresponding alkyl halide.
| Reagent | Conditions | Products | Mechanism |
| HBr (conc. aq) | Heat | 3-bromo-4-hydroxybenzaldehyde + 1-bromobutane | SN2 |
| HI (conc. aq) | Heat | 3-bromo-4-hydroxybenzaldehyde + 1-iodobutane (B1219991) | SN2 |
| Boron tribromide (BBr3) | Inert solvent (e.g., CH2Cl2) | 3-bromo-4-hydroxybenzaldehyde + tribromoboroxine intermediates, then workup | Lewis acid-assisted cleavage |
Boron tribromide (BBr₃) is another powerful reagent for cleaving ethers, often working under milder conditions than strong mineral acids. It functions as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the C-O bond.
Selective Functionalization of Alkyl Chain Terminal Positions
Modifying the butoxy group at its terminal (ω) or sub-terminal (ω-1) positions without altering the core aromatic structure presents a significant synthetic challenge due to the general inertness of C(sp³)-H bonds. However, modern synthetic methods, particularly those involving radical intermediates, offer pathways for such selective functionalization. nih.gov
Free-radical-mediated C-H functionalization can be initiated photochemically, through the use of radical initiators, or via transition-metal catalysis. iu.edu These methods rely on the generation of a high-energy radical species that can abstract a hydrogen atom from the alkyl chain, creating an alkyl radical. This alkyl radical can then be trapped by another reagent to install a new functional group.
While regioselectivity can be an issue, certain strategies can favor functionalization at the terminal methyl or penultimate methylene group. For instance, directed C-H activation reactions, such as the Hofmann-Löffler-Freytag reaction, utilize a nitrogen-centered radical to perform an intramolecular 1,5-hydrogen atom transfer (HAT), leading to selective functionalization at the δ-carbon. While not directly applicable to the butoxy chain itself, analogous strategies involving intramolecular HAT are a cornerstone of selective C-H functionalization.
More general methods include:
Photoredox Catalysis: Visible-light photoredox catalysts can generate reactive radical species under mild conditions that can selectively abstract hydrogen atoms from C-H bonds. The resulting alkyl radical can then participate in various bond-forming reactions. iu.edu
Radical Relay Reactions: These multi-step processes can transfer radical character along an alkyl chain, sometimes allowing for functionalization at a site remote from the initial radical generation. nih.gov
Applying these concepts to this compound, a hypothetical reaction could involve generating a radical that selectively abstracts a hydrogen from the terminal methyl or methylene group of the butoxy chain. The resulting alkyl radical could then be trapped with a halogen source, a cyanide source, or coupled with another molecule. nih.gov Such transformations are at the forefront of synthetic chemistry and often require careful optimization of catalysts and reaction conditions to achieve the desired selectivity.
Multi-Component Reactions and Complex Molecule Synthesis
Utilization as a Building Block in Heterocyclic Synthesis (e.g., Pyrano[3,2-c]chromenes)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly efficient tools for building molecular complexity. nih.govrsc.org this compound is an excellent candidate to serve as the aldehyde component in various MCRs for the synthesis of diverse heterocyclic scaffolds. nih.gov
A prominent example is the synthesis of pyrano[3,2-c]chromene derivatives. This heterocyclic core is of significant interest due to its presence in various biologically active compounds. The synthesis is often achieved through a one-pot condensation of an aromatic aldehyde, malononitrile, and a C-H acidic coumarin, typically 4-hydroxycoumarin (B602359). tandfonline.comresearchgate.net
In this reaction, this compound provides the C4-substituent of the resulting pyran ring. The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 4-hydroxycoumarin enolate to the resulting electron-deficient alkene. The final step is an intramolecular cyclization (Thorpe-Ziegler reaction) followed by tautomerization to yield the stable pyrano[3,2-c]chromene product. researchgate.net
The reaction is typically catalyzed by a base, such as piperidine, morpholine, or ammonium (B1175870) acetate, and can often be performed in environmentally benign solvents like ethanol (B145695) or even under solvent-free conditions. tandfonline.comresearchgate.netresearchgate.net
General Reaction Scheme for Pyrano[3,2-c]chromene Synthesis:
Aromatic Aldehyde + Malononitrile + 4-Hydroxycoumarin --(Base Catalyst)--> Substituted Pyrano[3,2-c]chromene
The use of this compound as the aldehyde component in this MCR allows for the straightforward introduction of both a bromo and a butoxy substituent onto the final heterocyclic product. These functional groups can serve as handles for further synthetic modifications, enabling the creation of a library of complex molecules for various applications, such as materials science or medicinal chemistry research. ijcce.ac.ir
| Reactant 1 | Reactant 2 | Reactant 3 | Product Core Structure |
| This compound | Malononitrile | 4-Hydroxycoumarin | Pyrano[3,2-c]chromene |
Integration into Macrocyclic Architectures (e.g., Porphyrins)
This compound serves as a valuable building block for the synthesis of complex macrocyclic structures, most notably porphyrins. Porphyrins are a class of aromatic, heterocyclic macrocycles that play crucial roles in biological systems (e.g., heme and chlorophyll) and have widespread applications in materials science, catalysis, and medicine. The integration of substituted benzaldehydes, such as this compound, allows for the creation of meso-substituted porphyrins with tailored electronic and physical properties.
The most common method for synthesizing these structures is the acid-catalyzed condensation of a substituted benzaldehyde with pyrrole (B145914). nih.govwpi.edu Two widely utilized synthetic protocols are the Lindsey synthesis and the Adler-Longo method. nih.gov In a typical synthesis, four equivalents of this compound react with four equivalents of pyrrole to form a porphyrinogen, which is a reduced, non-aromatic precursor. nih.gov This intermediate is then oxidized to yield the stable, aromatic porphyrin macrocycle. nih.gov
The resulting molecule, meso-tetrakis(3-bromo-4-butoxyphenyl)porphyrin, features four substituted phenyl groups at the meso positions of the porphyrin core. The presence of the butoxy and bromo substituents on the phenyl rings significantly influences the properties of the final macrocycle:
Solubility: The butoxy chains enhance the solubility of the porphyrin in common organic solvents, which is advantageous for purification, processing, and incorporation into various materials.
Electronic Properties: The bromo group is an electron-withdrawing substituent, which can modulate the electronic properties of the porphyrin ring. This can affect its absorption and emission spectra, as well as its electrochemical behavior.
Post-Synthetic Modification: The bromine atoms serve as reactive handles for further functionalization. They can be replaced or used in cross-coupling reactions to attach other functional groups or to link the porphyrin to other molecules or surfaces.
The general reaction scheme for the synthesis of a meso-tetrasubstituted porphyrin from a benzaldehyde and pyrrole is a cornerstone of porphyrin chemistry. wpi.edu While various aldehydes can be employed, the use of this compound provides a direct route to highly functionalized porphyrins with potential applications in areas such as dye-sensitized solar cells, photodynamic therapy, and the construction of metal-organic frameworks (MOFs). wpi.eduhbni.ac.in
Table 1: Common Synthetic Methods for meso-Substituted Porphyrins
| Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lindsey Synthesis | Two-step process: 1) Acid-catalyzed condensation of aldehyde and pyrrole at room temperature in a chlorinated solvent (e.g., CH₂Cl₂). 2) Oxidation with an oxidant like DDQ or p-chloranil. | Higher yields, milder conditions, suitable for a wide range of aldehydes. nih.gov | Requires high dilution and inert atmosphere. nih.gov |
| Adler-Longo Method | One-step process: Aldehyde and pyrrole are refluxed in propionic or acetic acid under aerobic conditions. nih.gov | Simpler, one-pot procedure. nih.gov | Generally lower yields, harsher conditions. nih.gov |
| Mechanochemical Synthesis | Grinding pyrrole, an aldehyde, and an acid catalyst in a ball mill, followed by oxidation. nih.gov | Solvent-free ("green") approach. nih.gov | Yields may be lower and require optimization. nih.gov |
Role as a Precursor in Polymer Chemistry
The utility of this compound as a direct precursor or monomer in polymer chemistry is not extensively documented in dedicated research studies. However, its functional groups—the aldehyde, the bromo substituent, and the butoxy chain—suggest several potential pathways for its incorporation into polymeric structures.
Benzaldehyde and its derivatives are known to participate in various polymerization reactions. For example, they can be used as terminating agents in certain types of polymerization. rsc.org The aldehyde group can react with active polymer chain ends, effectively capping them and controlling the molecular weight.
Furthermore, the aldehyde functionality can undergo condensation reactions. For instance, reaction with amines or active methylene compounds could lead to the formation of poly(Schiff base)s or Knoevenagel polymers, respectively. The butoxy group would enhance the solubility and processability of such polymers, while the bromo group could serve two main purposes:
Flame Retardancy: Brominated compounds are often incorporated into polymers to impart flame-retardant properties.
Post-Polymerization Functionalization: Similar to its role in porphyrins, the bromine atom can act as a site for subsequent chemical modifications, allowing for the grafting of side chains or the cross-linking of polymer chains.
While the direct polymerization of this compound is not a common topic in the literature, related structures are used. For example, polyoxetanes containing various substituted aromatic side groups have been synthesized from precursors derived from 4-hydroxybenzaldehyde (B117250). nih.gov This suggests that this compound could be chemically modified to create novel monomers for various polymer architectures. The development of polymers from this specific precursor remains a potential area for future research, leveraging its unique combination of functional groups to create materials with tailored properties.
Table 2: Potential Polymerization Reactions Involving Benzaldehyde Derivatives
| Polymerization Type | Reacting Functional Group | Potential Co-monomer(s) | Resulting Polymer Type |
|---|---|---|---|
| Polycondensation | Aldehyde (-CHO) | Diamines, Dihydrazides | Poly(Schiff base)s / Poly(azomethine)s |
| Knoevenagel Polymerization | Aldehyde (-CHO) | Compounds with active methylene groups (e.g., malononitrile) | Substituted poly(phenylene vinylene)s |
| End-capping Agent | Aldehyde (-CHO) | Living polymer chains (e.g., anionic polymerization) | End-functionalized polymers |
| Suzuki/Heck Coupling (after modification) | Bromo (-Br) | Boronic acids / Alkenes | Conjugated polymers |
Computational and Theoretical Investigations of 3 Bromo 4 Butoxybenzaldehyde
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations are typically performed using methods like Density Functional Theory (DFT) and ab initio calculations, which solve the Schrödinger equation for the molecule, albeit with certain approximations.
A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 3-Bromo-4-butoxybenzaldehyde, which possesses a butoxy side chain, multiple low-energy conformations may exist.
Conformational analysis is, therefore, crucial. This involves exploring the potential energy surface to identify different stable conformers and the energy barriers between them. Techniques like DFT, often with a basis set such as 6-311++G(d,p), are commonly employed for this purpose. The results of such an analysis would provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformer(s).
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | Data not available |
| C-Br | Data not available | |
| C-O (butoxy) | Data not available | |
| Bond Angle (°) | O=C-H | Data not available |
| C-C-Br | Data not available | |
| Dihedral Angle (°) | C-C-O-C (butoxy chain) | Data not available |
Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept in this area. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a color-coded map where different colors represent different values of the electrostatic potential.
Typically, red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions, conversely, indicate positive potential, which are electron-deficient and prone to nucleophilic attack. The MEP map is a valuable tool for predicting intermolecular interactions and the reactive sites of a molecule. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the aldehyde hydrogen.
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of different functional groups.
These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational methods. This analysis is invaluable for confirming the structure of a synthesized compound and understanding its vibrational properties.
Table 3: Illustrative Calculated Vibrational Frequencies for this compound (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O stretch | Data not available |
| C-H (aldehyde) stretch | Data not available |
| C-Br stretch | Data not available |
| C-O-C (ether) stretch | Data not available |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time.
For a molecule with a flexible side chain like this compound, MD simulations can provide a detailed picture of its conformational dynamics. By simulating the motion of atoms over time, researchers can observe how the molecule explores different conformations and the transitions between them.
These simulations can be used to construct a more complete energy landscape, revealing not only the stable conformers but also the transition states connecting them. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments, which can influence its biological activity and physical properties.
Intermolecular Interactions in Solution and Condensed Phases
In solution and condensed phases, this compound is expected to participate in a variety of intermolecular interactions that dictate its physical properties and crystal packing. These interactions are primarily governed by the electronic nature of its substituent groups: the bromine atom, the butoxy group, and the aldehyde functionality.
Studies on multi-substituted benzaldehyde (B42025) derivatives reveal that weak C-H⋯O hydrogen bonds, C-H⋯π interactions, π–π stacking, and halogen bonding are common and significant in their supramolecular assemblies rsc.orgnih.gov. For this compound, the aldehyde oxygen is a primary hydrogen bond acceptor, likely forming C-H⋯O interactions with aromatic or aliphatic C-H donors from neighboring molecules.
The bromine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region on the halogen and a nucleophilic site on an adjacent molecule rsc.orgnih.gov. This could involve the bromine on one molecule interacting with the aldehyde oxygen or the aromatic ring of another. Furthermore, the butoxy group, with its flexible alkyl chain, can influence crystal packing through van der Waals forces and may engage in weak C-H⋯O or C-H⋯π interactions. The aromatic rings are also expected to participate in π–π stacking interactions, further stabilizing the crystal lattice rsc.org.
Table 1: Plausible Intermolecular Interactions for this compound in the Solid State
| Interaction Type | Donor | Acceptor | Expected Significance |
| Hydrogen Bonding | C-H (aromatic, alkyl) | O (aldehyde) | High |
| Halogen Bonding | C-Br | O (aldehyde), π-system | Moderate |
| π–π Stacking | Aromatic Ring | Aromatic Ring | Moderate |
| van der Waals | Butoxy Chain | Neighboring Molecules | High |
Theoretical Studies on Reaction Mechanisms
Theoretical studies on the reaction mechanisms of substituted benzaldehydes provide a framework for predicting the reactivity of this compound.
Computational methods, particularly density functional theory (DFT), are instrumental in elucidating reaction pathways and characterizing transition states. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, computational models can map the potential energy surface, identifying the lowest energy pathways.
For instance, the acetalization of halogenated benzaldehydes has been studied theoretically, revealing the stepwise mechanism involving protonation, nucleophilic attack by the alcohol, and subsequent dehydration eudl.eueudl.eu. Similar computational approaches could be applied to this compound to understand its reactivity with various nucleophiles. The electronic effects of the bromo and butoxy substituents would be critical in determining the activation energies of these steps.
Alpha-halogenation of aldehydes is another well-studied reaction. Under acidic conditions, the reaction proceeds through an enol intermediate, with the rate-determining step being the formation of the enol libretexts.org. While the aldehyde hydrogen is typically abstracted in reactions with halogens, computational studies can clarify the regioselectivity and the influence of the existing ring substituents on the reaction pathway libretexts.orgcopernicus.org.
Theoretical calculations can provide valuable predictions of kinetic and thermodynamic parameters for reactions involving this compound. By calculating the Gibbs free energies of reactants, transition states, and products, it is possible to determine the reaction's feasibility (ΔG) and the height of the activation barrier (ΔG‡), which is related to the reaction rate.
For a hypothetical nucleophilic addition to the carbonyl group of this compound, computational models could predict the rate constant and equilibrium constant under various conditions. These predictions are informed by the electronic properties of the molecule, where the electron-withdrawing bromine atom would be expected to increase the electrophilicity of the carbonyl carbon, thereby influencing the reaction kinetics.
Table 2: Hypothetical Calculated Thermodynamic Data for a Nucleophilic Addition to this compound
| Parameter | Value (kcal/mol) | Description |
| ΔH | -15.2 | Enthalpy of reaction |
| ΔS | -0.03 | Entropy of reaction |
| ΔG | -14.3 | Gibbs free energy of reaction |
| Ea | 12.5 | Activation energy |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure.
To build a QSPR model for a class of compounds including this compound, a set of molecular descriptors would first be generated. These descriptors can be categorized as constitutional, topological, geometric, and electronic. For a molecule like this compound, these descriptors would quantify aspects such as its molecular weight, the number of certain atom types, its shape and size, and the distribution of electronic charge.
For example, electronic descriptors like the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for describing a molecule's reactivity and intermolecular interactions. Topological indices, which are numerical values derived from the molecular graph, can capture information about the branching and connectivity of the butoxy group.
Once a set of descriptors is generated for a series of related benzaldehydes, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can be used to develop a mathematical model that correlates these descriptors with a specific property of interest, such as boiling point, solubility, or chromatographic retention time researchgate.netresearchgate.netnih.gov.
While a specific QSPR model for this compound is not available, studies on other aromatic aldehydes have successfully predicted various properties researchgate.net. A hypothetical QSPR model for predicting the boiling point of substituted benzaldehydes might take the following form:
Boiling Point = c₀ + c₁ (Molecular Weight) + c₂ (Polarizability) + c₃ (Dipole Moment) + ...
Such a model, once validated, could provide a rapid and cost-effective means of estimating the properties of new compounds like this compound without the need for experimental measurements.
Table 3: Key Molecular Descriptors for this compound in QSPR Studies
| Descriptor Type | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Molecular branching |
| Geometric | Molecular Surface Area | Shape and size |
| Electronic | Dipole Moment | Polarity |
| Quantum-Chemical | HOMO Energy | Electron-donating ability |
Advanced Applications in Materials Science and Chemical Processes
Precursor in Liquid Crystal Development
The unique combination of a rigid aromatic core and a flexible alkoxy chain in 3-Bromo-4-butoxybenzaldehyde makes it a promising precursor for the synthesis of liquid crystalline materials. The bromo-substituent further influences the electronic and steric properties, which are critical in the design of mesomorphic materials.
In the design of thermotropic liquid crystals, molecular shape and intermolecular interactions are paramount. Benzaldehyde (B42025) derivatives are frequently used as core structures in the synthesis of mesogenic compounds. The presence of a butoxy group in this compound provides the necessary flexibility, while the bromo-substituent can enhance the polarizability and lead to specific intermolecular interactions, which are crucial for the formation of liquid crystal phases.
The synthesis of mesomorphic materials often involves the reaction of a core molecule like this compound with other aromatic units to create rod-shaped (calamitic) or disc-shaped (discotic) molecules. For instance, Schiff base reactions involving the aldehyde group are a common strategy to link different molecular fragments, leading to the formation of compounds that exhibit liquid crystalline behavior. These can then be incorporated as side-chains in polymers to create side-chain liquid crystalline polymers (SCLCPs), which combine the properties of polymers with the anisotropic nature of liquid crystals.
Table 1: Illustrative Synthesis Parameters for Liquid Crystals from Benzaldehyde Derivatives
| Reactant A | Reactant B | Catalyst | Solvent | Reaction Temperature (°C) | Resulting Mesophase |
|---|---|---|---|---|---|
| 4-Alkoxybenzaldehyde | 4-Bromoaniline | Acetic Acid | Ethanol (B145695) | 78 | Nematic |
| 3-Bromo-4-hydroxybenzaldehyde (B1265673) | Alkyl Bromide | K2CO3 | Acetone | 56 | Smectic A |
This table provides examples of typical reaction conditions for the synthesis of liquid crystals using benzaldehyde derivatives structurally related to this compound.
The thermal properties and mesophase behavior of liquid crystals derived from precursors like this compound are critical for their application. The butoxy chain length influences the melting and clearing points, while the bromo-substituent can affect the type of mesophase formed (e.g., nematic, smectic). Techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are employed to characterize these properties. The introduction of a lateral bromo-substituent can lower the melting point and influence the mesophase stability, which is a key consideration in the design of liquid crystals for display applications.
Table 2: Representative Thermal Properties of Bromo-substituted Liquid Crystalline Compounds
| Compound Structure | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |
|---|---|---|---|
| 4-(4-Bromobenzylidene)aniline | 108 | 110 | Nematic |
| 4-Cyano-4'-(4-bromobenzoyloxy)biphenyl | 136 | 245 | Nematic |
This table illustrates the thermal properties of representative liquid crystals containing a bromo-substituent, indicating the range of properties that could be expected for derivatives of this compound.
Component in Organic Electronic Materials
The aromatic and electronically active nature of this compound suggests its potential as a building block for organic electronic materials. The bromo- and butoxy- groups can be used to tune the electronic properties and solubility of the resulting materials, which is crucial for their performance in devices.
In OLEDs and LECs, organic molecules are used as emissive layers, charge-transporting layers, and host materials. The aldehyde group of this compound can be transformed into various functional groups suitable for incorporation into the complex molecular structures used in these devices. The bromo-substituent can serve as a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of larger conjugated systems with specific electronic properties. The butoxy group enhances solubility, which is advantageous for solution-based processing of organic electronic devices. While direct use of this compound in OLEDs is not documented, its derivatives could potentially be designed to exhibit electroluminescent properties or to act as host materials for phosphorescent emitters.
Functional polymers for optoelectronics require a combination of good charge transport properties, luminescence, and processability. Monomers derived from this compound can be polymerized to create polymers with tailored optoelectronic properties. The bromo-substituent offers a route to create conjugated polymers through reactions like Suzuki or Stille coupling. The butoxy side chains can ensure solubility and influence the morphology of the polymer films, which are critical factors for device performance. These polymers could find applications in organic solar cells, organic field-effect transistors, and polymer-based light-emitting diodes.
Advanced Chemical Sensing and Detection Applications
Structurally related benzaldehyde derivatives have shown promise in chemical sensing applications. For instance, 3-Bromo-4-hydroxybenzaldehyde has been investigated as a fluorescent probe. biosynth.com This suggests that this compound could also be a valuable platform for the development of chemical sensors. The aldehyde group can react with specific analytes, leading to a detectable change in optical or electronic properties. The bromo- and butoxy- groups can be modified to tune the selectivity and sensitivity of the sensor. For example, the butoxy group could be replaced with a receptor unit that specifically binds to a target molecule, while the bromo-substituent could be used to attach the molecule to a surface or another signaling unit. Such sensors could be designed for the detection of various chemical species, including ions, small molecules, and biomolecules.
Catalysis and Ligand Design
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. tsijournals.comnih.gov The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored properties for applications in gas storage, separation, and catalysis. mdpi.comresearchgate.netresearchgate.net
The structure of this compound, featuring an aldehyde group, a bromo substituent, and a butoxy group on a benzene (B151609) ring, suggests its potential as a precursor for the synthesis of ligands for MOFs. Organic linkers in MOFs typically contain coordinating functional groups, such as carboxylates or nitrogen-containing heterocycles, that can bind to metal centers. nih.govtcichemicals.com The aldehyde group of this compound could be chemically modified—for example, through oxidation to a carboxylic acid—to create a suitable coordinating site. The bromo and butoxy groups could then serve to functionalize the pores of the resulting MOF, potentially influencing its selectivity or catalytic activity.
However, it is crucial to note that while the molecular structure of this compound makes it a plausible candidate for derivatization into a MOF ligand, a thorough search of the current scientific literature indicates that it has not been reported for this application. The development of MOFs has seen the use of a wide array of functionalized organic linkers to tune the framework's properties bohrium.com, but the specific use of ligands derived from this compound is not documented. Therefore, its role in the development of MOF ligands remains theoretical at present.
Future Research Directions and Outlook
Uncovering Undiscovered Reactivity Patterns and Selectivity
The presence of three distinct functional groups—an aldehyde, a bromo group, and a butoxy group—on the aromatic ring of 3-Bromo-4-butoxybenzaldehyde offers a plethora of opportunities for exploring novel reactivity and selectivity.
The aldehyde group is a versatile handle for a wide range of chemical transformations. Future research could delve into its participation in classic condensation reactions like the Knoevenagel condensation with active methylene (B1212753) compounds to generate substituted cinnamic acid derivatives. tandfonline.comalfa-chemistry.comresearchgate.netsigmaaldrich.comtandfonline.com The Wittig reaction offers another avenue to convert the aldehyde into a variety of substituted alkenes. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org Furthermore, reductive amination of the aldehyde would provide access to a diverse library of secondary and tertiary amines. researchgate.netpearson.compearson.comresearchgate.netmasterorganicchemistry.com A key research question will be to understand how the electronic and steric effects of the bromo and butoxy substituents influence the reactivity and selectivity of these transformations.
The bromo group serves as a prime site for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of this compound with various boronic acids or esters could lead to the synthesis of a wide array of biaryl compounds with potential applications in materials science and medicinal chemistry. organic-chemistry.orgharvard.educommonorganicchemistry.comresearchgate.netnih.gov Future work should focus on employing modern, highly active palladium catalysts that can operate under mild conditions and with low catalyst loadings.
The interplay between the different functional groups could also lead to undiscovered reactivity. For instance, intramolecular reactions could be designed to construct novel heterocyclic scaffolds. The selective transformation of one functional group in the presence of the others will be a key challenge and a fruitful area of investigation.
Table 2: Potential Reactivity of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Aldehyde | Knoevenagel Condensation | Substituted cinnamic acids and their derivatives |
| Aldehyde | Wittig Reaction | Substituted styrenes |
| Aldehyde | Reductive Amination | Substituted benzylamines |
| Bromo | Suzuki-Miyaura Coupling | Biaryl compounds |
| Bromo | Buchwald-Hartwig Amination | N-Aryl amines |
Integration into Hybrid and Nanomaterial Architectures
The unique combination of functional groups in this compound makes it an attractive building block for the construction of advanced hybrid and nanomaterials.
The aldehyde functionality can be used to anchor the molecule to surfaces or to participate in polymerization reactions. For example, it could be used as a monomer in the synthesis of novel polymers with tailored electronic and optical properties. The butoxy group can enhance the solubility of these materials in organic solvents, facilitating their processing.
The bromo group provides a site for post-synthetic modification. For instance, a polymer or a self-assembled monolayer incorporating this compound could be further functionalized through cross-coupling reactions after the initial material has been formed. This would allow for the precise tuning of the material's properties.
Furthermore, substituted benzaldehydes have been shown to act as capping agents in the synthesis of metal nanoparticles, controlling their size and stability. Future research could explore the use of this compound in this context, with the bromo and butoxy groups potentially influencing the nanoparticle's surface chemistry and dispersibility.
Development of High-Throughput Methodologies for Property Prediction and Screening
To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput methodologies is essential. sigmaaldrich.com This involves the rapid synthesis and screening of libraries of related compounds for specific properties.
Automated synthesis platforms could be employed to perform the reactions described in section 7.2 in a parallel fashion, generating a large number of derivatives with diverse substituents. These libraries could then be screened using high-throughput assays for biological activity, catalytic performance, or material properties. nih.govelsevierpure.comresearchgate.net For example, a library of biaryl compounds derived from Suzuki-Miyaura coupling could be screened for their liquid crystalline properties or their potential as organic light-emitting diode (OLED) materials.
In conjunction with experimental screening, computational methods can be used for the high-throughput prediction of properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of this compound derivatives with their predicted activities and properties. researchgate.net This would allow for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Synergistic Approaches Combining Advanced Experimental and Computational Techniques
The future of chemical research lies in the close integration of advanced experimental and computational techniques. rsc.orgwalshmedicalmedia.comacs.orgnih.gov For this compound, this synergistic approach can provide a deeper understanding of its fundamental properties and guide the discovery of new applications.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to elucidate the electronic structure of the molecule, predict its reactivity, and model the mechanisms of its reactions. For instance, DFT calculations could be used to predict the transition state energies for different reaction pathways, providing insights into the observed selectivity. These theoretical predictions can then be validated through carefully designed experiments.
Computational modeling can also be used to predict the properties of materials derived from this compound. For example, the electronic band gap and charge transport properties of polymers incorporating this molecule could be calculated to assess their potential for use in electronic devices.
By combining the predictive power of computational chemistry with the empirical validation of advanced experimental techniques, the exploration of the chemical space around this compound can be significantly accelerated, leading to the discovery of novel molecules and materials with valuable applications.
Q & A
Basic: What are the recommended synthetic routes for 3-Bromo-4-butoxybenzaldehyde, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, this compound can be synthesized via alkylation of 3-bromo-4-hydroxybenzaldehyde with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Temperature control: Refluxing in ethanol (70–80°C) improves yield by reducing side reactions .
- Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity .
Advanced: How can researchers resolve contradictory data regarding the reactivity of this compound in nucleophilic substitution vs. oxidation reactions?
Methodological Answer:
Contradictions often arise from competing pathways (e.g., bromide displacement vs. aldehyde oxidation). To resolve this:
- Kinetic studies: Monitor reaction progress using HPLC or NMR to identify dominant pathways under varying conditions (pH, solvent, temperature) .
- Isolation of intermediates: Trapping agents (e.g., hydrazine for aldehydes) can isolate oxidation products, while AgNO₃ precipitates bromide ions to confirm substitution .
- Computational modeling: DFT calculations can predict thermodynamic favorability of substitution (C-Br bond activation) vs. oxidation (aldehyde → carboxylic acid) .
- Controlled experiments: Compare reactivity in inert (N₂) vs. oxidative (O₂) atmospheres to assess environmental effects .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy:
- ¹H NMR: Aldehyde proton (~10 ppm), aromatic protons (6.5–8.0 ppm), and butoxy CH₂ groups (0.9–4.0 ppm) .
- ¹³C NMR: Carbonyl carbon (~190 ppm), brominated aromatic carbons (110–130 ppm) .
- IR spectroscopy: Aldehyde C=O stretch (~1700 cm⁻¹), C-Br stretch (~600 cm⁻¹) .
- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray crystallography: Resolve crystal structure and confirm substituent positions (e.g., butoxy orientation) .
Advanced: How to design experiments to study the electronic effects of substituents on the benzaldehyde ring's reactivity?
Methodological Answer:
- Substituent variation: Synthesize analogs (e.g., 3-Bromo-4-methoxybenzaldehyde , 4-Bromo-2-hydroxybenzaldehyde ) to compare electronic effects.
- Hammett analysis: Correlate substituent σ values with reaction rates (e.g., nucleophilic substitution kinetics) to quantify electronic contributions .
- Electrochemical studies: Cyclic voltammetry measures oxidation potentials of aldehydes, revealing electron-withdrawing/donating effects of substituents .
- Computational tools: Use DFT to map electrostatic potential surfaces and Fukui indices for predicting reactive sites .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE requirements: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First aid:
- Eye exposure: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin contact: Wash with soap/water; remove contaminated clothing .
- Storage: Keep in airtight containers at ambient temperatures, away from oxidizers and bases .
- Waste disposal: Segregate halogenated waste and use licensed disposal services .
Advanced: What strategies improve regioselective functionalization of this compound?
Methodological Answer:
- Directing groups: Introduce temporary protecting groups (e.g., silyl ethers) on the aldehyde to steer reactivity toward the bromine site .
- Metal catalysis: Palladium-catalyzed cross-coupling (Suzuki, Heck) selectively modifies the bromide position .
- Solvent effects: Use non-polar solvents (toluene) to favor electrophilic substitution at the electron-deficient brominated position .
- Temperature modulation: Lower temperatures (-20°C) suppress competing aldehyde oxidation, enhancing substitution yields .
Basic: How can researchers validate the purity of this compound?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
- Melting point analysis: Compare observed mp (e.g., 125°C for 3-Bromo-4-hydroxy analog ) with literature values.
- Elemental analysis: Confirm C, H, Br, O percentages within ±0.3% of theoretical values .
Advanced: How does steric hindrance from the butoxy group influence reaction pathways?
Methodological Answer:
- Comparative studies: Synthesize analogs with shorter alkoxy chains (e.g., methoxy) to assess steric effects on substitution rates .
- X-ray crystallography: Analyze bond angles and torsional strain in the crystal structure to quantify steric bulk .
- Kinetic isotope effects (KIE): Measure KIE for C-Br bond cleavage to distinguish between steric vs. electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
